N-(2,2-Difluoroethyl)-2-(2-iodophenoxy)acetamide
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Overview
Description
N-(2,2-Difluoroethyl)-2-(2-iodophenoxy)acetamide is an organic compound that features both fluorine and iodine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-2-(2-iodophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol and 2,2-difluoroethylamine.
Formation of Intermediate: The first step may involve the formation of an intermediate compound through a nucleophilic substitution reaction.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)-2-(2-iodophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, silver nitrate.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in the formation of a new halogenated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-2-(2-iodophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Difluoroethyl)-2-(2-chlorophenoxy)acetamide
- N-(2,2-Difluoroethyl)-2-(2-bromophenoxy)acetamide
- N-(2,2-Difluoroethyl)-2-(2-fluorophenoxy)acetamide
Uniqueness
N-(2,2-Difluoroethyl)-2-(2-iodophenoxy)acetamide is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical and physical properties. These properties may include increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-(2-iodophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2INO2/c11-9(12)5-14-10(15)6-16-8-4-2-1-3-7(8)13/h1-4,9H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXAZGSPJLJCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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